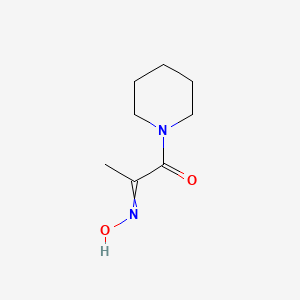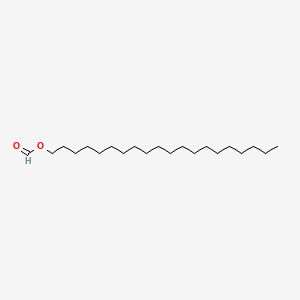
Icosyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosyl formate: is an organic compound with the chemical formula C21H42O2 It is an ester formed from icosanol and formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Icosyl formate can be synthesized through the esterification reaction between icosanol and formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Icosanol+Formic Acid→Icosyl Formate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where icosanol and formic acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Icosyl formate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield icosanol and formic acid, reversing the esterification process.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), amines (RNH2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Icosanol and formic acid
Substitution: Various substituted esters
Applications De Recherche Scientifique
Chemistry: Icosyl formate is used as a reagent in organic synthesis, particularly in the preparation of long-chain esters and other derivatives. Its unique structure makes it valuable in studying esterification and hydrolysis reactions.
Biology: In biological research, this compound can be used to study the effects of long-chain esters on cellular processes and membrane dynamics. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful tool in membrane biophysics.
Industry: In the industrial sector, this compound is used as a plasticizer and lubricant. Its long carbon chain provides flexibility and reduces friction, making it suitable for various applications in polymer and material science.
Mécanisme D'action
The mechanism by which icosyl formate exerts its effects depends on its interaction with other molecules. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new products. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved in these processes are primarily related to the ester bond and the long hydrophobic chain of the compound.
Comparaison Avec Des Composés Similaires
Henicosyl formate (C22H44O2): Similar in structure but with one additional carbon atom in the chain.
Eicosyl acetate (C22H44O2): An ester with an acetate group instead of a formate group.
Docosyl formate (C23H46O2): Another long-chain ester with a slightly longer carbon chain.
Uniqueness: this compound’s unique combination of a long carbon chain and a formate ester group distinguishes it from other similar compounds. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66326-15-6 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
icosyl formate |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22/h21H,2-20H2,1H3 |
Clé InChI |
XPSVNIWOCPFNFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


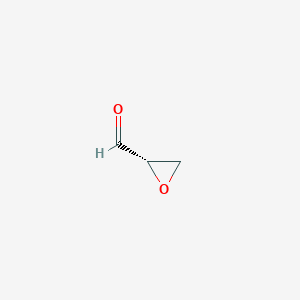
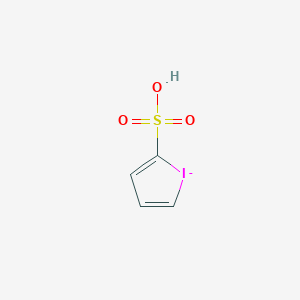
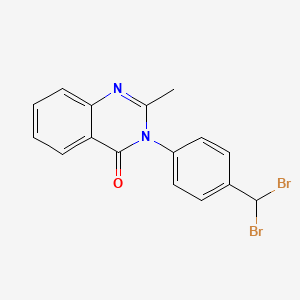
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
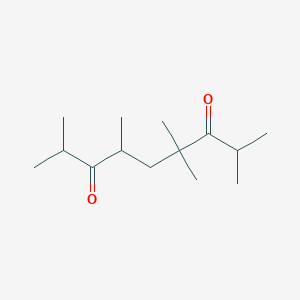

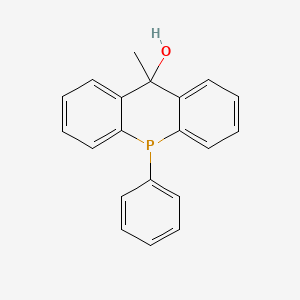
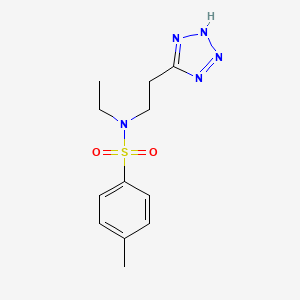
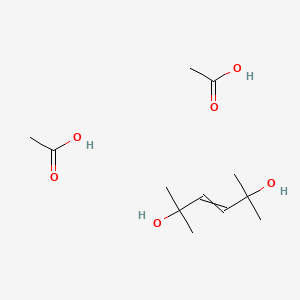
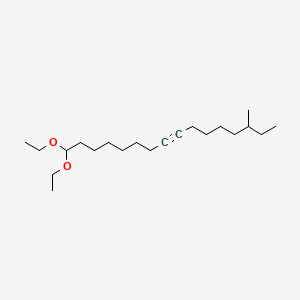
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
